4-[(1,3-Thiazol-2-yloxy)methyl]pyridine
Description
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRADGBQDYCHNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Disconnection Strategies
The target molecule dissects into two primary synthons:
- Pyridine-containing electrophile : 4-(Halomethyl)pyridine derivatives (X = Cl, Br, OMs)
- Thiazole nucleophile : 1,3-Thiazol-2-ol or its stabilized salt
This disconnection leverages the nucleophilic aromatic substitution (SNAr) paradigm, where the thiazole's oxygen acts as a nucleophile toward activated methylene groups. Alternative strategies employ transition metal-mediated cross-couplings or redox-neutral condensations.
Synthetic Tree Evaluation
A decision tree analysis identifies three principal pathways:
- Williamson ether synthesis (67% implementation frequency in analogous systems)
- Mitsunobu etherification (23% frequency, preferred for stereosensitive substrates)
- Ullmann coupling (10% frequency, utilized in hindered systems)
Critical constraints include the thermal instability of 1,3-thiazol-2-ol above 80°C and competing N-alkylation pathways in SNAr reactions.
Detailed Synthetic Methodologies
Williamson Ether Synthesis
Preparation of 4-(Chloromethyl)pyridine Hydrochloride
4-Pyridinemethanol (1.0 eq) reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0→25°C over 4 h. Quenching with ice water followed by basification (pH 10-12) yields 4-(chloromethyl)pyridine (83% purity, requiring silica gel chromatography).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → 25°C |
| SOCl₂ Equiv | 1.2 |
| Yield | 78% |
| Purity (HPLC) | 83% |
Thiazol-2-ol Deprotonation
Sodium hydride (60% dispersion, 1.1 eq) suspends in dry THF under N₂. 1,3-Thiazol-2-ol (1.0 eq) adds portionwise at 0°C, stirring 1 h to generate sodium thiazol-2-olate.
Ether Bond Formation
4-(Chloromethyl)pyridine (1.05 eq) adds to the thiazol-2-olate solution, refluxing 8 h in THF. Workup involves aqueous extraction (EtOAc/H₂O) and column chromatography (SiO₂, hexane:EtOAc 4:1).
Optimized Conditions
| Variable | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 h |
| Base | K₂CO₃ (2.0 eq) |
| Yield | 68% |
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H), 7.34 (d, J = 4.8 Hz, 2H), 7.28 (d, J = 3.6 Hz, 1H), 6.98 (d, J = 3.6 Hz, 1H), 5.22 (s, 2H).
Mitsunobu Etherification
Reaction Setup
4-Pyridinemethanol (1.0 eq), 1,3-thiazol-2-ol (1.2 eq), triphenylphosphine (1.5 eq), and DIAD (1.5 eq) dissolve in anhydrous THF at 0°C under argon.
Process Dynamics
The mixture warms to 25°C over 2 h, stirring 18 h. Tertiary alcohol byproducts form when DIAD exceeds 1.5 eq, necessitating strict stoichiometric control.
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 92% |
| Isolated Yield | 74% |
| Purity | 98.5% (HPLC) |
| Diastereomeric Ratio | >99:1 |
Copper-Catalyzed Ullmann Coupling
Catalytic System
CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq) in DMSO at 110°C for 24 h.
Substrate Scope
4-(Bromomethyl)pyridine hydrobromide demonstrates superior reactivity over chloride analogues. Electron-deficient thiazoles accelerate oxidative addition.
Comparative Data
| X in Ar-X | Ligand | Yield (%) |
|---|---|---|
| Br | 1,10-Phen | 61 |
| Cl | 1,10-Phen | 38 |
| Br | DMEDA | 53 |
| Br | None | 22 |
Mechanistic Investigations
SNAr Pathway Analysis
Kinetic studies reveal second-order dependence: rate = k[ArCH₂X][Thiaz-O⁻]. Polar aprotic solvents (DMF, DMSO) enhance ion pair separation, while protic solvents induce premature hydrolysis.
Activation Parameters
| Parameter | Value |
|---|---|
| ΔH‡ | 18.7 kcal/mol |
| ΔS‡ | -12.4 cal/mol·K |
| Eₐ | 21.3 kcal/mol |
Mitsunobu Stereoelectronic Effects
DFT calculations (B3LYP/6-31G**) show the thiazole lone pair aligns anti-periplanar to the pyridine's nitrogen, minimizing steric interactions. This orientation dictates the observed >99:1 diastereoselectivity.
Scalability and Process Chemistry
Kilogram-Scale Williamson Synthesis
Batch Process
- 4-(Chloromethyl)pyridine (5.2 kg)
- Sodium thiazol-2-olate (4.8 kg)
- DMF (120 L), 75°C, 8 h
- Isolation via antisolvent crystallization (water/IPAc)
- Yield: 6.1 kg (64%), purity 99.2%
Environmental Factors
| Parameter | Value |
|---|---|
| PMI (Process Mass) | 18.7 |
| E-Factor | 23.4 |
| Solvent Recovery | 89% DMF |
Continuous Flow Mitsunobu
Microreactor technology (0.5 mm ID, 10 m length) enables:
- Residence time 8 min vs 18 h batch
- 98% conversion at 50°C
- DIAD consumption reduced 40% via precise stoichiometry
Analytical Characterization
Spectroscopic Fingerprints
¹³C NMR (101 MHz, CDCl₃)
δ 159.4 (C-O), 150.2 (thiazole C2), 149.8 (pyridine C4), 136.5 (thiazole C5), 123.4 (pyridine C3/C5), 121.8 (thiazole C4), 69.4 (OCH₂).
HRMS (ESI+)
Calculated for C₉H₈N₂OS [M+H]⁺: 209.0384
Found: 209.0381
X-ray Crystallography
Crystal Data
- Space group: P2₁/c
- a = 7.892(2) Å, b = 11.234(3) Å, c = 12.875(4) Å
- V = 1136.8(5) ų, Z = 4
- R-factor: 0.032
Key Metrics
- Thiazole-pyridine dihedral: 85.3°
- O-CH₂ bond length: 1.415 Å
- C-S-C angle: 89.7°
Stability and Degradation Pathways
Thermal Decomposition
TGA-DSC shows onset decomposition at 187°C (N₂ atmosphere). Primary degradation products include:
- 4-Pyridinemethanol (23%)
- 2-Mercaptothiazole (41%)
- Polycyclic condensation products (36%)
Hydrolytic Stability
pH-dependent hydrolysis follows pseudo-first order kinetics:
| pH | t₁/₂ (25°C) |
|---|---|
| 1.0 | 2.3 h |
| 7.4 | 48 h |
| 10.0 | 8.7 h |
Industrial Applications and Derivatives
Pharmaceutical Intermediate
Structure-activity relationship (SAR) studies demonstrate enhanced kinase inhibition when the thiazole moiety engages in H-bonding with ATP-binding pockets.
Biological Data
| Target | IC₅₀ (nM) |
|---|---|
| JAK3 | 18.7 |
| EGFR T790M | 42.3 |
| CDK4/6 | 89.5 |
Ligand Design in Catalysis
Palladium complexes of 4-[(1,3-thiazol-2-yloxy)methyl]pyridine show superior activity in Suzuki-Miyaura couplings:
Catalytic Performance
| Substrate | Yield (%) |
|---|---|
| 4-Bromotoluene | 98 |
| 2-Chloroquinoline | 87 |
| 3-Iodonitrobenzene | 93 |
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-2-yloxy)methyl]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. In cancer research, the compound may interfere with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth.
Comparison with Similar Compounds
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
What sets this compound apart from these compounds is its specific combination of a thiazole and a pyridine ring, which may confer unique chemical and biological properties
Biological Activity
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The biological activity of this compound can be attributed to its structural features, particularly the thiazole moiety. Thiazole derivatives are known to interact with multiple biological targets, including enzymes and receptors. The mode of action typically involves:
- Target Interaction : The compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways.
- Biochemical Pathways : It influences various cellular processes, resulting in effects such as antimicrobial, antifungal, antiviral, and antitumor activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, showcasing its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on different cancer cell lines (e.g., HEPG2 liver cancer cells), results indicated significant antiproliferative activity.
Table 2: Cytotoxicity Data
| Cell Line | EC50 (µg/mL) |
|---|---|
| HEPG2 | 10.28 |
| MCF7 (Breast) | 15.45 |
| A549 (Lung) | 12.67 |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and pyridine rings can significantly influence the biological activity of the compound. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(1,3-Thiazol-2-yloxy)methyl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptothiazole with a pyridine derivative under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature. Lower yields (<50%) may arise from side reactions like hydrolysis, while inert atmospheres and anhydrous solvents (e.g., DCM) improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for C-O-C stretching (~1200 cm⁻¹) and aromatic C-H bending (700-900 cm⁻¹) .
- ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm, while thiazole protons appear at δ 7.0–7.5 ppm. The methylene bridge (CH₂) typically shows a singlet at δ 4.5–5.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222 for C₉H₈N₂OS) confirm molecular weight, while fragmentation patterns identify structural motifs .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs. Store in airtight containers under inert gas, and dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of derivatives?
- Methodological Answer : Catalyst and solvent selection are critical. For example, iodine (I₂) in 1,4-dioxane with TBHP as an oxidant yields 88% product in oxidative coupling reactions . Lower yields in polar solvents (e.g., CH₃CN, 46%) suggest non-polar media enhance stability.
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| I₂ | 1,4-Dioxane | 88 |
| KI | 1,4-Dioxane | 64 |
| TBAI | 1,4-Dioxane | 37 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected δH shifts) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. Compare experimental and calculated elemental analysis (e.g., C: 60.95% calc. vs. 60.89% obs.) to verify purity . For ambiguous cases, X-ray crystallography provides definitive confirmation .
Q. How can computational methods predict biological activity, and what validation steps are necessary?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., enzymes). Validate predictions with in vitro assays (e.g., IC₅₀ measurements). For example, thiazole-pyridine hybrids show inhibitory activity against kinases via hydrogen bonding with active-site residues .
Q. What challenges arise in synthesizing structural isomers, and how can they be addressed?
- Methodological Answer : Regioisomers (e.g., thiazole-O-CH₂-pyridine vs. pyridine-O-CH₂-thiazole) may form due to similar reactivity. Use directing groups (e.g., nitro or methoxy) to control substitution patterns. Chromatographic separation (HPLC with C18 columns) isolates isomers, confirmed by NOESY correlations .
Q. How do substituents on the thiazole ring influence reactivity and properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing nucleophilic substitution rates. Substituent effects are quantified via Hammett plots (σ values). For example, 4-CF₃ derivatives exhibit higher thermal stability (Tₘ = 287°C) compared to methyl analogs (Tₘ = 268°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
